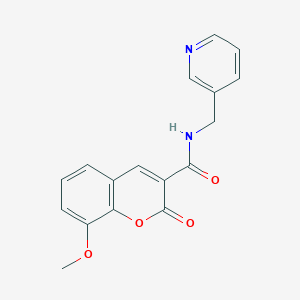
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole, also known as PBIT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been investigated for its anti-cancer and anti-inflammatory properties. It has also been studied for its potential use as a prodrug, which can be activated by enzymes in cancer cells to release active drugs.
In material science, 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been used as a building block for the synthesis of new materials with unique properties. For example, 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been incorporated into polymeric materials to enhance their mechanical strength and thermal stability.
In analytical chemistry, 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been used as a reagent for the detection of metal ions in aqueous solutions. The reaction between 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole and metal ions results in a color change, which can be used to quantify the concentration of the metal ion.
作用機序
The mechanism of action of 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with enzymes and proteins in cells. 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has also been shown to bind to proteins, such as bovine serum albumin, which can affect their conformation and function.
Biochemical and Physiological Effects:
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole can reduce tumor growth in animal models and decrease inflammation in animal models of disease.
実験室実験の利点と制限
One of the advantages of using 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively simple synthesis method. 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole can be synthesized using commercially available starting materials and standard laboratory techniques. Another advantage is its versatility, as it can be used in various scientific fields.
One limitation of using 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous systems. Another limitation is its potential toxicity, as it has been shown to be cytotoxic in some cell lines.
将来の方向性
There are several future directions for research on 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole. One direction is to investigate its potential as a prodrug for the targeted delivery of anti-cancer drugs. Another direction is to explore its use in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
合成法
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole can be synthesized through a reaction between 1H-1,2,3-benzotriazole and piperidine-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a polar solvent such as acetonitrile. The resulting product is a white crystalline solid with a melting point of approximately 170-172°C.
特性
製品名 |
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole |
|---|---|
分子式 |
C11H14N4O2S |
分子量 |
266.32 g/mol |
IUPAC名 |
1-piperidin-1-ylsulfonylbenzotriazole |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,14-8-4-1-5-9-14)15-11-7-3-2-6-10(11)12-13-15/h2-3,6-7H,1,4-5,8-9H2 |
InChIキー |
BLLQEGCELBSTSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
正規SMILES |
C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
